molecular formula C12H13NO3 B2674376 2-(3-Phenylprop-2-enamido)propanoic acid CAS No. 80922-85-6; 84064-16-4

2-(3-Phenylprop-2-enamido)propanoic acid

Cat. No.: B2674376
CAS No.: 80922-85-6; 84064-16-4
M. Wt: 219.24
InChI Key: JDZJPBGMOPJBQP-UHFFFAOYSA-N
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Description

2-(3-Phenylprop-2-enamido)propanoic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is characterized by an (E)-configuration olefinic bond, as confirmed by its IUPAC name (N-[(2E)-3-Phenyl-2-propenoyl]alanine) and spectroscopic data consistent with this structure . This compound is part of a broader class of cinnamoyl-based structures, which are of significant interest in medicinal chemistry for their diverse biological activities . Related structural analogs, particularly 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, have demonstrated notable in vitro antiproliferative activity against a panel of human cancer cell lines, including leukemia, non-small cell lung, and colon cancers . COMPARE analyses and mechanism-of-action studies on these analogs indicate that they function as antimitotic agents by inhibiting tubulin polymerization, thereby disrupting cell cycle progression . While the specific biological profile of this compound is still being elucidated, its core structure provides a valuable scaffold for chemical biology and drug discovery research. It is typically supplied as a powder and should be stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

80922-85-6; 84064-16-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C12H13NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14)(H,15,16)/b8-7+

InChI Key

JDZJPBGMOPJBQP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C=CC1=CC=CC=C1

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aryl Groups

3-(3,4-Dihydroxyphenyl)-2-[(2Z)-3-(3,4-dihydroxyphenyl)prop-2-enamido]propanoic Acid
  • Molecular Formula: C₁₈H₁₇NO₆
  • Substituents : Two dihydroxyphenyl groups on the acryloylamido chain.
  • This contrasts with the non-polar phenyl group in the target compound, which may favor lipid solubility and membrane permeability .
  • Biological Activity : Similar acryloylamido derivatives with dihydroxyphenyl groups are implicated in tyrosinase inhibition or antioxidant pathways .
3-(2,4′-Dihydroxy-3′,5′-Dimethoxyphenyl)propanoic Acid
  • Molecular Formula : C₁₁H₁₄O₆
  • Substituents : Methoxy and hydroxy groups on the phenyl ring.

NSAID Propanoic Acid Derivatives

NSAIDs like ibuprofen (2-(4-isobutylphenyl)propanoic acid) and naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid) share the propanoic acid backbone but lack the acryloylamido group. Key differences include:

Compound Molecular Formula Substituent Key Features Biological Activity
Target Compound C₁₂H₁₃NO₃ Acryloylamido-phenyl α,β-unsaturated carbonyl system Unknown (potential enzyme modulation)
Ibuprofen C₁₃H₁₈O₂ Isobutylphenyl Lipophilic, COX-1/2 inhibition Anti-inflammatory, analgesic
Naproxen C₁₄H₁₄O₃ Methoxynaphthyl Extended aromatic system Anti-inflammatory, longer half-life

Functional Implications :

  • The acryloylamido group in the target compound may enable covalent binding to enzymes (e.g., via thiol-adduct formation), unlike NSAIDs, which rely on reversible COX inhibition.
  • NSAIDs’ arylpropanoic acid structures prioritize carboxylic acid group positioning for COX active-site interactions, whereas the target compound’s acryloylamido group could redirect bioactivity.

Amide-Containing Propanoic Acid Derivatives

3-Morpholino-2-(3-phenylureido)propanoic Acid
  • Molecular Formula : C₁₃H₁₇N₃O₄
  • Substituents: Morpholino and phenylurea groups.
2-(Thiophen-2-yl)propanoic Acid
  • Molecular Formula : C₇H₈O₂S
  • Substituents : Thiophene ring.
  • Key Differences : The sulfur atom in thiophene alters electronic properties, possibly affecting metabolic stability or metal chelation .

Halogenated and Amino-Substituted Analogs

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
  • Molecular Formula: C₉H₉I₂NO₃
  • Substituents: Diiodophenol and amino groups.
  • Key Differences: Iodine atoms increase molecular weight and may confer thyroid hormone mimicry or radio-opaque properties. The amino group enables zwitterionic behavior, enhancing water solubility .
2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex)
  • Molecular Formula : C₉H₇Cl₃O₃
  • Substituents: Trichlorophenoxy group.
  • Key Differences : Chlorine atoms enhance herbicide activity but raise toxicity concerns, leading to regulatory bans .

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Phenylprop-2-enamido)propanoic acid to achieve higher yields?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Based on analogous compounds (e.g., amino acid derivatives), key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for amide bond formation .
  • Temperature : Reactions often proceed at 60–100°C to balance reaction rate and side-product formation .
  • Catalysts : Use coupling agents like HATU or DCC for efficient amidation .

Q. Example Optimization Table

ParameterTested RangeOptimal ConditionYield Improvement
SolventDMF, THF, AcetonitrileDMF+15%
Temperature50°C–120°C80°C+20%
CatalystHATU vs. DCCHATU+10%

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms amide bond formation (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound in different in vitro models be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. To resolve:

  • Comparative Dose-Response Studies : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions .
  • Structural Analog Analysis : Compare bioactivity with derivatives lacking the phenylpropenamido group to identify critical moieties .
  • Metabolic Stability Assays : Evaluate degradation pathways using LC-MS to rule out metabolite interference .

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., carboxypeptidases) and identify key residues (e.g., His196 in carboxypeptidase B) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. How can researchers investigate the enzyme inhibition mechanism of this compound?

Methodological Answer:

  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residues in carboxypeptidase B) upon compound binding .
  • Site-Directed Mutagenesis : Modify putative binding residues (e.g., Ser194, His196) to validate interaction sites .

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